molecular formula C11H7ClN2O B009224 2-Chloro-6-methoxyquinoline-3-carbonitrile CAS No. 101617-91-8

2-Chloro-6-methoxyquinoline-3-carbonitrile

Cat. No. B009224
Key on ui cas rn: 101617-91-8
M. Wt: 218.64 g/mol
InChI Key: AMFXVCDHDIEGIM-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

To a mixture of 2-chloroquinoline-3-carboxaldehyde (1.00 g, 4.50 mmol) in THF (30 mL) was added NH3.H2O (30 mL, 25%) and I2 (1.26 g, 4.90 mmol), the mixture was stirred at 20° C. for 8 hours. Aqueous workup with EtOAc extraction gave the crude product. Purification by silica gel column (PE/EtOAc=10/1 to 2/1) gave the product (370 mg, yield 38%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.26 g
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH:12]=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH3:14].O.II.C1[CH2:22][O:21]CC1>>[Cl:1][C:2]1[C:11]([C:12]#[N:14])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:21][CH3:22])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C=O
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
N.O
Name
Quantity
1.26 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Aqueous workup with EtOAc extraction
CUSTOM
Type
CUSTOM
Details
gave the crude product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column (PE/EtOAc=10/1 to 2/1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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